molecular formula C5H7F3O2S B1399016 2-((3,3,3-Trifluoropropyl)thio)acetic acid CAS No. 1160601-71-7

2-((3,3,3-Trifluoropropyl)thio)acetic acid

Cat. No.: B1399016
CAS No.: 1160601-71-7
M. Wt: 188.17 g/mol
InChI Key: CQMLMWKTDBCIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 2-((3,3,3-Trifluoropropyl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-((3,3,3-Trifluoropropyl)thio)acetic acid involves its interaction with molecular targets through the trifluoropropyl group and the thioacetic acid moiety. The trifluoropropyl group enhances the compound’s lipophilicity and metabolic stability, while the thioacetic acid moiety can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

  • 2-((3,3,3-Trifluoropropyl)thio)propanoic acid
  • 2-((3,3,3-Trifluoropropyl)thio)butanoic acid
  • 2-((3,3,3-Trifluoropropyl)thio)pentanoic acid

Comparison: 2-((3,3,3-Trifluoropropyl)thio)acetic acid is unique due to its specific combination of the trifluoropropyl group and the thioacetic acid moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds .

Properties

IUPAC Name

2-(3,3,3-trifluoropropylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2S/c6-5(7,8)1-2-11-3-4(9)10/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMLMWKTDBCIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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